Colneleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

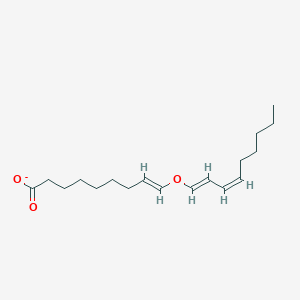

Colneleate is an oxo fatty acid anion and the conjugate base of colneleic acid, arising from deprotonation of the carboxylic acid group. It is an oxa fatty acid anion, a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colneleic acid.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Biofuel Production

- Colneleate and its derivatives are being explored as potential feedstocks for biofuel production. The ability to engineer plants to produce higher yields of this compound could enhance the efficiency and sustainability of biofuels derived from biomass .

2. Chemical Building Blocks

- The synthesis of this compound can serve as a renewable alternative to fossil fuel-derived chemicals. Its role as a building block in the production of p-hydroxybenzoic acid, a precursor for various industrial chemicals, highlights its significance in developing sustainable chemical processes .

Pharmaceutical Applications

1. Drug Development

- Research indicates that compounds derived from this compound can be utilized in the pharmaceutical industry for developing drugs with specific isomeric forms. Understanding the mechanisms by which this compound synthase operates can lead to advancements in synthesizing pharmaceuticals that require precise molecular configurations .

2. Antioxidant Properties

- This compound exhibits antioxidant properties, which are beneficial in formulating dietary supplements and functional foods aimed at reducing oxidative stress and inflammation. This application is particularly relevant in addressing chronic diseases linked to oxidative damage .

Environmental Applications

1. Carbon Sequestration

- By enhancing the production of this compound in plants, researchers aim to improve carbon sequestration capabilities. This could lead to more effective strategies for mitigating climate change by locking carbon within plant biomass .

2. Soil Health Improvement

- The incorporation of this compound into soil management practices may enhance soil health by promoting beneficial microbial activity, thus improving nutrient cycling and plant growth .

Case Studies

Análisis De Reacciones Químicas

Reaction Mechanism and Stereochemical Specificity

Colneleate synthase operates through a radical-mediated mechanism, typical of cytochrome P450 enzymes . Key steps include:

-

Hydrogen Abstraction : Selective removal of the pro-R hydrogen at C-8 of the hydroperoxide substrate .

-

Radical Rearrangement : Formation of a conjugated dienyl radical intermediate, leading to ether bond formation between C-9 and C-8 .

-

Termination : Release of water and stabilization of the divinyl ether product (this compound) .

The reaction is stereospecific, producing exclusively the (8E) configuration in the ether linkage .

Structural and Catalytic Features of this compound Synthase

The heme-thiolate active site facilitates oxygen activation and radical stabilization, enabling precise control over reaction regioselectivity . Mutagenesis studies on homologous P450 enzymes suggest that residues near the heme pocket (e.g., Phe393 in BM3 P450) modulate redox potential and catalytic efficiency .

Comparative Analysis with Related Enzymes

This compound synthase shares functional similarities with other CYP74 enzymes but differs in product specificity:

This specificity arises from differences in substrate binding orientation and radical stabilization mechanisms .

Propiedades

Fórmula molecular |

C18H29O3- |

|---|---|

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+ |

Clave InChI |

HHZKKFXQEIBVEV-CXXUKANQSA-M |

SMILES isomérico |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |

SMILES canónico |

CCCCCC=CC=COC=CCCCCCCC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.